2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-17867A, chemically known as 2-(4-chlorophenyl)-2,5,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinoline-3-one hydrochloride salt, is a tetrahydropyrazoloquinoline compound. It is related to the benzodiazepine receptor agonist CGS-9896. CGS-17867A is an effective inhibitor of flunitrazepam binding to the central benzodiazepine receptor, with an IC50 value of 1.0 nM .
Preparation Methods
The synthesis of CGS-17867A involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The synthetic route typically includes the following steps:
Formation of the pyrazoloquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 4-position of the phenyl ring.
Hydrogenation: Reduction of the quinoline ring to form the hexahydro derivative.
Hydrochloride salt formation: Conversion of the free base to its hydrochloride salt form for increased stability and solubility.
Industrial production methods for CGS-17867A would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
CGS-17867A undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can further modify the hexahydroquinoline ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGS-17867A has been extensively studied for its pharmacological properties. It is primarily used as a benzodiazepine receptor agonist with anxiolytic and anticonvulsant potential. Some of its key applications include:
Chemistry: Used as a reference compound in studies involving benzodiazepine receptor ligands.
Biology: Investigated for its effects on the central nervous system, particularly its anxiolytic and anticonvulsant properties.
Medicine: Explored as a potential therapeutic agent for anxiety and seizure disorders.
Industry: Utilized in the development of new benzodiazepine receptor agonists with improved pharmacological profiles
Mechanism of Action
CGS-17867A exerts its effects by binding to the gamma-aminobutyric acid A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By acting as an agonist at this receptor, CGS-17867A enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic and anticonvulsant effects. The compound’s interaction with the benzodiazepine binding site on the GABAA receptor is crucial for its pharmacological activity .
Comparison with Similar Compounds
CGS-17867A is unique among benzodiazepine receptor agonists due to its reduced propensity to produce sedative and muscle relaxant effects, which are commonly associated with classical benzodiazepines. Similar compounds include:
CGS-9896: Another benzodiazepine receptor agonist with anxiolytic properties.
CGS-20625: A benzodiazepine receptor agonist with anticonvulsant effects.
CGS-8216: A benzodiazepine receptor antagonist/inverse agonist that reverses the effects of diazepam.
These compounds share structural similarities with CGS-17867A but differ in their pharmacological profiles and specific applications.
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H14ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h5-9,19H,1-4H2 |
InChI Key |
NZEIZTTWQRQFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl |
Synonyms |
2-(4-chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCL CGS 17867A CGS-17867A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.